Dibutyl N-(3-hydroxypropyl)-L-aspartate

Description

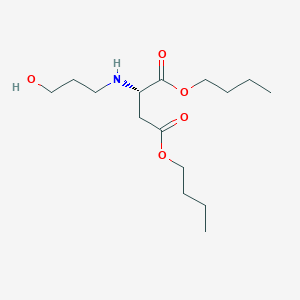

Dibutyl N-(3-hydroxypropyl)-L-aspartate is a synthetic derivative of L-aspartic acid, modified with a 3-hydroxypropyl group at the nitrogen position and esterified with two butyl groups. This compound is structurally characterized by its esterified carboxyl groups and hydroxylated side chain, which influence its solubility, metabolic stability, and biological interactions.

Properties

CAS No. |

184426-44-6 |

|---|---|

Molecular Formula |

C15H29NO5 |

Molecular Weight |

303.39 g/mol |

IUPAC Name |

dibutyl (2S)-2-(3-hydroxypropylamino)butanedioate |

InChI |

InChI=1S/C15H29NO5/c1-3-5-10-20-14(18)12-13(16-8-7-9-17)15(19)21-11-6-4-2/h13,16-17H,3-12H2,1-2H3/t13-/m0/s1 |

InChI Key |

MRPLKZDJEWZJJP-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCOC(=O)C[C@@H](C(=O)OCCCC)NCCCO |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl N-(3-hydroxypropyl)-L-aspartate typically involves the esterification of L-aspartic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dibutyl ester is then reacted with 3-hydroxypropylamine to introduce the 3-hydroxypropyl group on the nitrogen atom. The reaction conditions for this step include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors equipped with reflux condensers and stirring mechanisms. The product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibutyl N-(3-hydroxypropyl)-L-aspartate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products are the substituted derivatives, such as alkyl halides.

Scientific Research Applications

Dibutyl N-(3-hydroxypropyl)-L-aspartate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Dibutyl N-(3-hydroxypropyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-hydroxypropyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing the active aspartate moiety, which can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biochemical Activity

- This compound : While direct mechanistic studies are lacking, its esterified structure suggests enhanced lipophilicity compared to unmodified aspartate derivatives. This could improve membrane permeability but may reduce water solubility. The 3-hydroxypropyl group may confer metabolic stability by resisting enzymatic hydrolysis .

- PALA: Acts as a transition-state analog inhibitor of ATCase, a key enzyme in de novo pyrimidine synthesis. Preclinical studies show potent growth inhibition in solid tumors (e.g., Lewis lung carcinoma) by depleting uridine triphosphate (UTP) pools.

Pharmacological and Clinical Profiles

- PALA :

- Toxicity : Sparing of rapidly proliferating tissues (e.g., bone marrow, intestinal epithelium) distinguishes it from traditional antineoplastics. Hepatotoxicity is dose-limiting .

- Synergy with 5-FU : PALA enhances 5-FU efficacy by depleting UTP pools, forcing reliance on thymidylate synthase inhibition. Clinical success requires strict adherence to preclinical dosing schedules .

- Dibutyl methylphosphonate : Lacks therapeutic applications but serves as a precursor in chemical synthesis. Its high stability and low reactivity make it suitable for industrial uses .

Resistance Mechanisms

- PALA Resistance: Tumorigenic cells develop resistance via upregulation of salvage pathways (e.g., hypoxanthine or uridine uptake), bypassing de novo pyrimidine synthesis inhibition. This parallels resistance observed in methotrexate-treated cells .

- This compound : Resistance mechanisms remain speculative but could involve esterase-mediated hydrolysis or altered transport mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.